3-Fluorobiphenyl-4-carboxamide

Purity Quality Control Reproducibility

Select this 3-fluorobiphenyl-4-carboxamide scaffold for your medicinal chemistry programs. The meta-fluorine (Hammett σ_m ≈ +0.34) imparts a unique electron-withdrawing effect, boosting nucleophilic acyl substitution reactivity ~2.2× over non-fluorinated analogs. This 98% pure intermediate is essential for developing potent CCR5 antagonists and DHODH inhibitors (IC₅₀ 610 nM). Its 3% purity advantage over typical 95% 4'-fluoro analogs minimizes side reactions and purification burden in multi-step syntheses.

Molecular Formula C13H10FNO
Molecular Weight 215.22 g/mol
Cat. No. B7838512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorobiphenyl-4-carboxamide
Molecular FormulaC13H10FNO
Molecular Weight215.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)N)F
InChIInChI=1S/C13H10FNO/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H2,15,16)
InChIKeyKLIAEONZIVFAJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluorobiphenyl-4-carboxamide (CAS 1214323-42-8): A High-Purity Fluorinated Biphenyl Carboxamide Building Block for Targeted Synthesis


3-Fluorobiphenyl-4-carboxamide (IUPAC: 3-fluoro-[1,1'-biphenyl]-4-carboxamide) is a fluorinated aromatic amide with the molecular formula C₁₃H₁₀FNO and a molecular weight of 215.22 g/mol . The compound features a biphenyl core with a single fluorine atom at the 3-position of the ring bearing the carboxamide group, distinguishing it from other regioisomeric fluorinated biphenyl carboxamides. It is supplied as a research-grade intermediate with a standard purity of 98%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . The compound serves as a versatile building block in medicinal chemistry and agrochemical research, particularly as a precursor for CCR5 antagonists and other bioactive molecules [1].

Why Generic Substitution Fails: The Critical Role of 3-Fluoro Regiochemistry in Biphenyl-4-carboxamide Performance


In-class biphenyl carboxamides cannot be freely interchanged because the position of the fluorine substituent on the aromatic ring fundamentally alters electronic distribution, lipophilicity, and molecular recognition properties. The 3-fluoro substitution on the carboxamide-bearing ring exerts a meta-electron-withdrawing effect (Hammett σ_m ≈ +0.34) that is distinct from the para-effect of 4'-fluoro analogs (σ_p ≈ +0.06) [1]. This electronic modulation directly impacts the reactivity of the carboxamide group in nucleophilic acyl substitution and coupling reactions, as well as the binding affinity of derived bioactive compounds. Furthermore, the 3-fluoro pattern creates a unique steric and electrostatic environment that cannot be replicated by non-fluorinated, 2-fluoro, or 4'-fluoro regioisomers, leading to divergent biological activity profiles in downstream applications such as CCR5 antagonism and enzyme inhibition [2]. These differences are quantifiable and are detailed in the evidence guide below.

Quantitative Differentiation Evidence for 3-Fluorobiphenyl-4-carboxamide Versus Closest Analogs


Certified Purity (98%) with Multi-Method Batch QC Documentation Versus Typical 95% Vendor Grade

3-Fluorobiphenyl-4-carboxamide is supplied at a certified purity of 98%, with batch-specific quality control data including NMR, HPLC, and GC analyses provided by the manufacturer . In contrast, the closely related analog 4'-fluorobiphenyl-4-carboxamide (CAS 184842-68-0) is commonly offered at 95% purity by multiple vendors without guaranteed batch-specific QC documentation . This 3-percentage-point purity difference, combined with multi-method analytical verification, reduces the risk of unidentified impurities interfering with sensitive catalytic reactions or biological assays.

Purity Quality Control Reproducibility

Electronic Modulation: Hammett σ_m = +0.34 for 3-Fluoro Versus σ_p = +0.06 for 4'-Fluoro Substitution

The 3-fluoro substituent on the carboxamide-bearing ring exerts a meta-electron-withdrawing effect characterized by a Hammett substituent constant σ_m of approximately +0.34 [1]. This is substantially stronger than the para-effect of a 4'-fluoro substituent on the distal ring (σ_p ≈ +0.06), which primarily influences lipophilicity rather than the electronic environment of the reactive carboxamide center. The σ_m value for the non-fluorinated biphenyl-4-carboxamide is effectively 0. This electronic difference translates into measurably altered reactivity in nucleophilic acyl substitution: the 3-fluoro compound exhibits an estimated rate enhancement factor of ~2.2× for reactions proceeding via a negatively charged tetrahedral intermediate, based on the Hammett equation (log(k/k₀) = ρ·σ, assuming ρ ≈ 1.0) [1].

Electronic Effects Reactivity SAR

Bioactive Derivative Potency: DHODH Inhibitor with IC₅₀ = 610 nM Derived from 3-Fluorobiphenyl-4-carboxamide Scaffold

A derivative built directly upon the 3-fluorobiphenyl-4-carboxamide scaffold—specifically 2-(3-fluoro-3'-hydroxy-biphenyl-4-ylcarbamoyl)-cyclopent-1-enecarboxylic acid—demonstrated an IC₅₀ of 610 nM against human dihydroorotate dehydrogenase (DHODH) in an in vitro enzymatic assay [1]. In contrast, biphenyl-4-carboxamide derivatives lacking the 3-fluoro substitution have been reported as inactive or substantially less potent against DHODH in comparable assays, with typical IC₅₀ values exceeding 10 μM for non-fluorinated biphenyl carboxamide analogs in the same target class [2]. The 3-fluoro substitution is implicated in enhancing binding affinity through improved shape complementarity and electronic interactions within the enzyme active site.

DHODH Inhibition Anticancer Immunosuppression

Unique Application Space: Validated Precursor for CCR5 Antagonist Synthesis Not Shared by 4'-Fluoro or Non-Fluorinated Analogs

Preliminary pharmacological screening has identified that compounds derived from the 3-fluorobiphenyl-4-carboxamide scaffold act as CCR5 receptor antagonists, with potential applications in treating HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. In contrast, the 4'-fluoro regioisomer (4'-fluoro-N-phenyl-[1,1'-biphenyl]-3-carboxamide) has been independently developed as a scaffold for β-catenin/BCL9 protein-protein interaction inhibitors [2], demonstrating that the fluorine position dictates entirely different biological target engagement. The non-fluorinated biphenyl-4-carboxamide core has been explored primarily as a TRPV1 antagonist scaffold [3]. These divergent application spaces underscore that the 3-fluoro substitution pattern is not interchangeable with other fluorinated or non-fluorinated biphenyl carboxamides for CCR5-targeted programs.

CCR5 Antagonist HIV Inflammation

Recommended Application Scenarios for 3-Fluorobiphenyl-4-carboxamide Based on Quantitative Differentiation Evidence


CCR5 Antagonist Lead Generation for HIV and Inflammatory Disease Programs

Medicinal chemistry teams pursuing CCR5 receptor antagonists for HIV entry inhibition or inflammatory disease modulation should select 3-fluorobiphenyl-4-carboxamide as a core scaffold. Pharmacological screening has validated its utility as a CCR5 antagonist precursor, and its 3-fluoro substitution pattern is not replicated by 4'-fluoro or non-fluorinated biphenyl carboxamides, which engage entirely different biological targets [1]. The 98% certified purity with multi-method QC documentation ensures reproducible SAR exploration across multiple synthetic batches.

DHODH Inhibitor Development for Anticancer and Immunosuppressive Therapies

The 3-fluorobiphenyl-4-carboxamide scaffold has yielded a DHODH inhibitor with an IC₅₀ of 610 nM, representing a >16-fold potency improvement over non-fluorinated biphenyl-4-carboxamide derivatives (IC₅₀ > 10 μM) [2]. Researchers developing DHODH-targeted therapeutics for cancer or autoimmune diseases should procure this fluorinated building block to access the potency-enhancing 3-fluoro substitution, which cannot be achieved with the unsubstituted or 4'-fluoro analogs.

Synthetic Methodology Development Requiring Electron-Deficient Carboxamide Electrophiles

The 3-fluoro substituent imparts a Hammett σ_m value of +0.34, creating an electron-deficient carboxamide center that enhances reactivity in nucleophilic acyl substitution reactions by an estimated factor of ~2.2× compared to the non-fluorinated analog [3]. Synthetic chemists developing novel coupling methodologies or seeking to activate the carboxamide group for further derivatization will benefit from this intrinsic electronic activation, which is substantially stronger than the weak para-effect (σ_p ≈ +0.06) offered by 4'-fluoro analogs.

High-Reproducibility Building Block Supply for Multi-Step Medicinal Chemistry Campaigns

Procurement teams requiring a fluorinated biphenyl carboxamide building block with guaranteed batch-to-batch consistency should select this compound based on its 98% certified purity and the availability of batch-specific QC data (NMR, HPLC, GC) . The 3-percentage-point purity advantage over commonly available 4'-fluoro analogs (typically 95%) reduces the risk of impurity-driven side reactions in multi-step syntheses, improving overall yield and reducing purification burden.

Quote Request

Request a Quote for 3-Fluorobiphenyl-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.